

Unraveling the Structure-Activity Relationship of Carpetimycins: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Carpetimycins, a subgroup of carbapenem antibiotics, are potent inhibitors of bacterial cell wall synthesis and β -lactamase enzymes. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the development of new, more effective antibacterial agents that can combat the growing threat of antibiotic resistance. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Carpetimycins, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Structure and Key Modifications

The fundamental scaffold of Carpetimycins features a carbapenem core, which is a bicyclic system containing a β -lactam ring fused to a five-membered ring. Variations in the substituents at the C2 and C6 positions of this core structure have been shown to significantly influence their antibacterial spectrum, potency, and stability against β -lactamases.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of Carpetimycins is highly dependent on the nature of the chemical groups attached to its core. The following tables summarize the available quantitative data on the antimicrobial and β-lactamase inhibitory activities of different Carpetimycin analogs.

Table 1: Antimicrobial Activity of Carpetimycins



Compound	C2-Substituent	C6-Substituent	Test Organism	MIC (μg/mL)
Carpetimycin A	-(S)-CH=CH-NH- COCH₃	-C(CH3)2-OH	Escherichia coli	0.39[1][2]
Klebsiella pneumoniae	0.39[1][2]			
Proteus vulgaris	1.56[1][2]			
Staphylococcus aureus	1.56[1][2]			
Enterobacter cloacae	3.13[1][2]	_		
Citrobacter freundii	3.13[1][2]	_		
Carpetimycin B	-(SO)-CH=CH- NH-COCH₃	-C(CH₃)₂-OH	Escherichia coli	25
Staphylococcus aureus	100			
Carpetimycin C	-S-CH ₂ -CH ₂ -NH- COCH ₃	-C(CH3)2-OH	N/A	N/A
Carpetimycin D	-S-CH2-CH2-NH- COCH3	-C(CH3)2-OSO3H	N/A	N/A

Note: N/A indicates that specific quantitative data was not available in the searched literature.

Key Observations from SAR Data:

- Oxidation state of the C2-sulfur: The sulfoxide in Carpetimycin A compared to the sulfide in Carpetimycin B leads to a dramatic increase in antibacterial potency, with Carpetimycin A being 8 to 64 times more active.[1][2]
- C6-Substituent: The 1-hydroxyethyl group at the C6 position is a common feature in many potent carbapenems and is crucial for their activity. The structures of Carpetimycins C and D

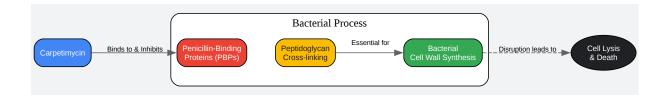


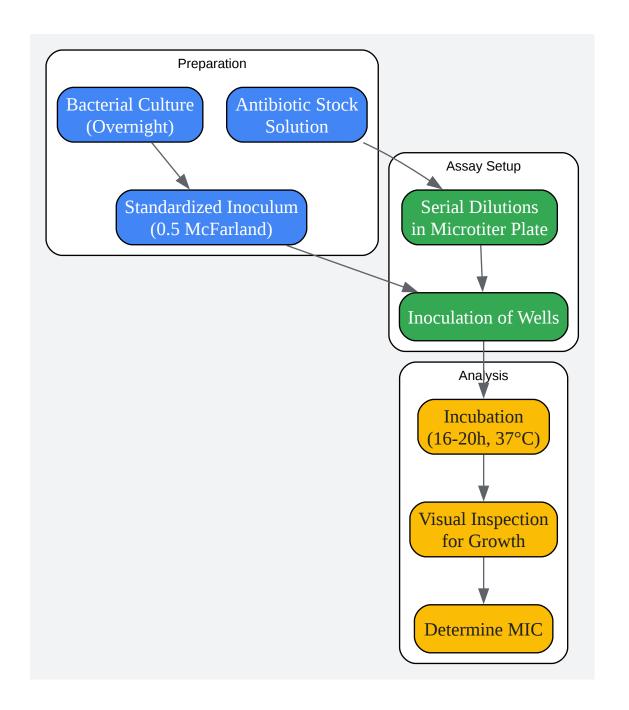
reveal variations at this position, with **Carpetimycin D** possessing a sulfate group, the impact of which on activity is yet to be fully elucidated.[3]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

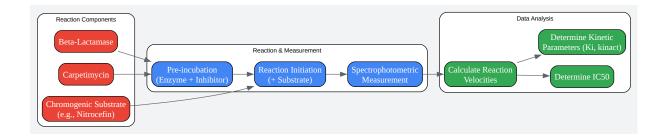
Carpetimycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.[4][5] The inhibition of PBPs leads to the weakening of the cell wall, ultimately causing cell lysis and death.



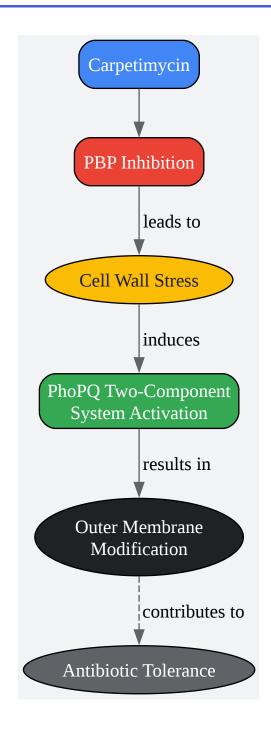












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